![molecular formula C11H8BrN5O B14185086 1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .
準備方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- typically involves multiple steps. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as sodium hydroxide for pH adjustment . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
化学反応の分析
1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like sodium hydroxide, and catalysts for specific transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes and receptors by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various signaling pathways involved in disease progression, particularly in cancer . The compound’s molecular targets include fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival .
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- can be compared with other similar compounds such as:
- 1H-Pyrrolo[2,3-b]pyridin-5-ol
- 1H-Pyrrolo[3,2-b]pyridin-6-ol
- 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of 1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- lies in its specific substitution pattern, which imparts distinct biological properties and makes it a valuable compound for research and development in medicinal chemistry .
特性
分子式 |
C11H8BrN5O |
|---|---|
分子量 |
306.12 g/mol |
IUPAC名 |
3-(2-aminopyrimidin-4-yl)-6-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C11H8BrN5O/c12-8-3-7(18)9-5(4-15-10(9)17-8)6-1-2-14-11(13)16-6/h1-4H,(H2,13,14,16)(H2,15,17,18) |
InChIキー |
AEXWQVPSWRHOIO-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1C2=CNC3=C2C(=O)C=C(N3)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


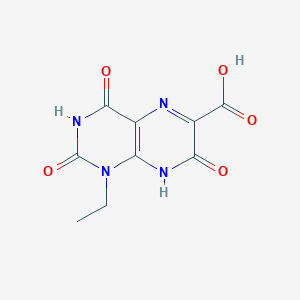
![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14185012.png)
![2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol](/img/structure/B14185014.png)
![1-{[3-(Naphthalen-1-YL)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14185030.png)

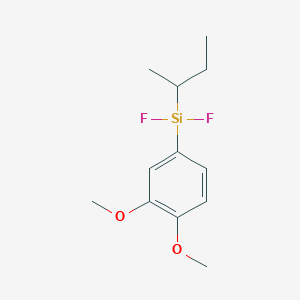

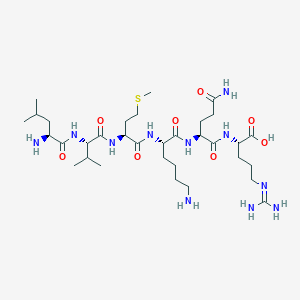
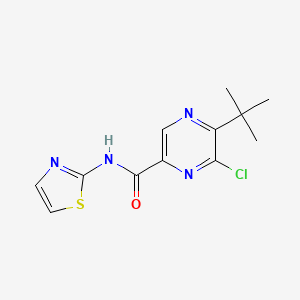
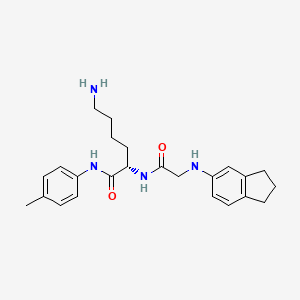
![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
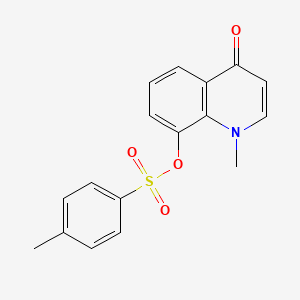
![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)
